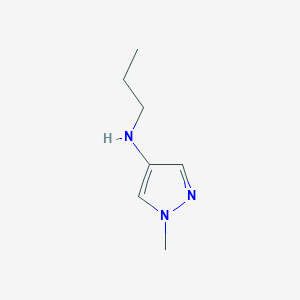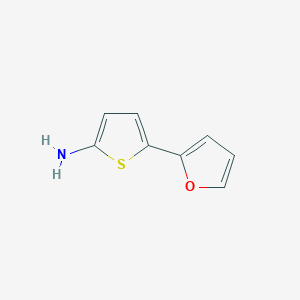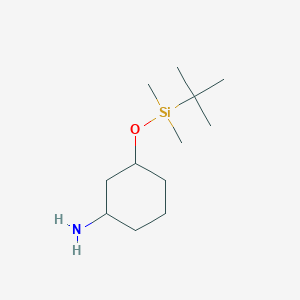![molecular formula C9H14F2N4O2 B11734140 tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11734140.png)
tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamato de terc-butilo [3-amino-1-(difluorometil)-1H-pirazol-4-il]: es un compuesto químico que ha despertado interés en varios campos de la investigación científica debido a sus propiedades estructurales únicas y aplicaciones potenciales. Este compuesto presenta un grupo carbamato de terc-butilo unido a un anillo de pirazol, que está sustituido adicionalmente con un grupo amino y un grupo difluorometil. La presencia de estos grupos funcionales confiere reactividad química y actividad biológica distintas al compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del carbamato de terc-butilo [3-amino-1-(difluorometil)-1H-pirazol-4-il] se puede lograr a través de múltiples rutas sintéticas. Un método común implica los siguientes pasos:
Material de partida: La síntesis comienza con 1-metil-1H-pirazol-5-amina.
Nitrosación y reducción: El material de partida se somete a nitrosación seguida de reducción para producir la amina correspondiente.
Esterificación: La amina se esterifica luego para formar el éster correspondiente.
Protección del grupo amino: El grupo amino se protege utilizando protección terc-butoxicarbonilo (Boc).
Condensación: La amina protegida se condensa luego con agentes de difluorometilación para introducir el grupo difluorometil.
Desprotección: Finalmente, se elimina el grupo Boc para producir el compuesto objetivo.
Métodos de producción industrial
La producción industrial de carbamato de terc-butilo [3-amino-1-(difluorometil)-1H-pirazol-4-il] normalmente implica rutas sintéticas similares, pero a mayor escala. Se ha explorado el uso de sistemas de microrreactores de flujo para mejorar la eficiencia, versatilidad y sostenibilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El carbamato de terc-butilo [3-amino-1-(difluorometil)-1H-pirazol-4-il] experimenta varias reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir derivados de aminas.
Sustitución: Los grupos amino y difluorometil pueden participar en reacciones de sustitución con electrófilos o nucleófilos adecuados.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio (KMnO₄) u óxido de osmio (OsO₄).
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄).
Sustitución: Las condiciones a menudo implican el uso de bases como hidróxido de sodio (NaOH) o ácidos como ácido clorhídrico (HCl).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir derivados de aminas.
Aplicaciones Científicas De Investigación
El carbamato de terc-butilo [3-amino-1-(difluorometil)-1H-pirazol-4-il] tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos.
Biología: Se estudia el compuesto por su posible actividad biológica, incluida la inhibición enzimática y la unión al receptor.
Medicina: La investigación explora su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del carbamato de terc-butilo [3-amino-1-(difluorometil)-1H-pirazol-4-il] implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como nucleófilo o electrófilo, dependiendo de las condiciones de reacción. Sus efectos están mediados a través de vías que involucran la formación de enlaces covalentes con moléculas diana, lo que lleva a cambios en su estructura y función .
Comparación Con Compuestos Similares
Compuestos similares
- Carbamato de terc-butilo (3-aminopropil)
- Carbamato de terc-butilo (3-hidroxopropil)
- Aminoácidos protegidos con terc-butoxicarbonilo
Singularidad
El carbamato de terc-butilo [3-amino-1-(difluorometil)-1H-pirazol-4-il] es único debido a la presencia del grupo difluorometil, que imparte propiedades químicas y biológicas distintas. Esto lo diferencia de otros compuestos similares que pueden carecer de este grupo funcional .
Propiedades
Fórmula molecular |
C9H14F2N4O2 |
|---|---|
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
tert-butyl N-[3-amino-1-(difluoromethyl)pyrazol-4-yl]carbamate |
InChI |
InChI=1S/C9H14F2N4O2/c1-9(2,3)17-8(16)13-5-4-15(7(10)11)14-6(5)12/h4,7H,1-3H3,(H2,12,14)(H,13,16) |
Clave InChI |
NRYOQCYIKVHIIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CN(N=C1N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one](/img/structure/B11734057.png)



![4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11734081.png)
![4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11734083.png)
![4-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B11734098.png)


![3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B11734147.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(diethylamino)propyl]amine](/img/structure/B11734150.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11734152.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11734171.png)
